2-Cyano-5-(4-formylphenyl)phenol
Description
2-Cyano-5-(4-formylphenyl)phenol is a biphenyl derivative featuring a phenol core substituted with a cyano (-CN) group at position 2 and a 4-formylphenyl (-C₆H₄CHO) moiety at position 5. The formyl group enables further functionalization, such as condensation reactions to form Schiff bases or covalent organic frameworks (COFs) .
Properties
IUPAC Name |
4-(4-formylphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-13-6-5-12(7-14(13)17)11-3-1-10(9-16)2-4-11/h1-7,9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCOJHTVRLJSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684646 | |
| Record name | 4'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-54-5 | |
| Record name | 4'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(4-formylphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-formylbenzonitrile with phenol under specific conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific method used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(4-formylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Formation of 2-Cyano-5-(4-carboxyphenyl)phenol
Reduction: Formation of 2-Amino-5-(4-formylphenyl)phenol
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Cyano-5-(4-formylphenyl)phenol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its unique structural features make it a candidate for the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(4-formylphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The cyano and formyl groups can participate in interactions with nucleophiles or electrophiles, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Molecular Weight : The formyl analog has a higher molecular weight (223.23 g/mol) than the hydroxyl derivative (211.22 g/mol), which may influence solubility and crystallization behavior.
- Bioactivity: While the target compound’s bioactivity is uncharacterized, sulfonamide analogs with cyano and aryl groups exhibit moderate anticancer activity (e.g., IC₅₀ = 85.31 µM against MDA-MB-231 cells) .
Optoelectronics :
- Azomethines synthesized from tris(4-formylphenyl)phenylamine () demonstrate strong electron-donating capabilities in solar cells. The target compound’s formyl group could similarly enable covalent bonding in COFs or polymers, enhancing thermal stability (up to 500–600°C in COFs ).
Thermal and Chemical Stability
- Thermal Stability : COFs with formyl-derived linkages (e.g., COF-1 and COF-5) retain porosity and crystallinity up to 500°C, suggesting that the target compound’s formyl group could contribute to robust frameworks .
- Reactivity : The formyl group’s susceptibility to nucleophilic attack makes it a versatile intermediate for synthesizing imines or hydrazones, contrasting with the hydroxyl group’s stability in acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
